

# Application Note: Quantification of Goniodiol using High-Performance Liquid Chromatography (HPLC)

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## Compound of Interest

Compound Name: *Goniodiol*

Cat. No.: *B134919*

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## Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of **Goniodiol**, a naturally occurring styryl-lactone with significant cytotoxic properties.<sup>[1][2]</sup> This method is suitable for the analysis of **Goniodiol** in purified samples and complex matrices such as plant extracts. The protocol outlines procedures for sample preparation, chromatographic conditions, and comprehensive method validation in accordance with ICH guidelines, ensuring accuracy, precision, and reliability. This application note is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

## Introduction

**Goniodiol** is a styryl-lactone found in various species of the *Goniothalamus* genus (Annonaceae family).<sup>[1][3]</sup> Compounds from this genus are known for a wide range of pharmacological activities, with cytotoxicity against various cancer cell lines being a prominent characteristic.<sup>[1][3]</sup> The cytotoxic effects of these compounds are often attributed to the induction of apoptosis and cell cycle arrest.<sup>[1][2]</sup> Accurate and reliable quantification of **Goniodiol** is crucial for phytochemical studies, quality control of herbal preparations, and for preclinical and clinical development of **Goniodiol** as a potential therapeutic agent. The HPLC method described herein provides a selective and sensitive tool for these applications.

## Experimental

### Materials and Reagents

- **Goniodiol** reference standard (>98% purity)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade, filtered and deionized)
- Phosphoric acid (analytical grade)
- Plant material (e.g., dried and powdered leaves or bark of *Goniothalamus* sp.)
- Syringe filters (0.22 µm, PTFE or nylon)[4]

### Instrumentation

A standard HPLC system equipped with the following components was used:

- Quaternary or binary pump
- Autosampler
- Column oven
- Photodiode Array (PDA) or UV-Vis detector
- Chromatography data station (e.g., Empower™, Chromeleon™)

### Chromatographic Conditions

Parameter	Condition
Column	C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A	Water with 0.1% Phosphoric Acid
Mobile Phase B	Acetonitrile
Gradient Elution	0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70-90% B; 30-35 min: 90% B; 35-36 min: 90-30% B; 36-40 min: 30% B (equilibration)
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	254 nm
Injection Volume	10 µL

## Preparation of Standard and Sample Solutions

**Standard Stock Solution (1 mg/mL):** Accurately weigh 10 mg of **Goniodiol** reference standard and dissolve in 10 mL of methanol in a volumetric flask.

**Working Standard Solutions:** Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

**Sample Preparation (from Plant Material):**

- **Extraction:** Macerate 10 g of dried, powdered plant material with 100 mL of methanol for 24 hours at room temperature.
- **Filtration:** Filter the extract through Whatman No. 1 filter paper.
- **Concentration:** Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

- Sample Solution: Accurately weigh 100 mg of the crude extract and dissolve it in 10 mL of methanol.
- Final Preparation: Filter the solution through a 0.22 µm syringe filter into an HPLC vial prior to injection.[4][5]

## Method Validation

The developed HPLC method was validated according to the International Conference on Harmonization (ICH) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[6]

### Specificity

Specificity was determined by comparing the chromatograms of a blank (methanol), a standard solution of **Goniodiol**, and a plant extract sample. The retention time of the **Goniodiol** peak in the sample chromatogram matched that of the reference standard, and no interfering peaks were observed at this retention time in the blank chromatogram.

### Linearity and Range

Linearity was assessed by injecting six concentrations of **Goniodiol** standard solutions (5, 10, 25, 50, 75, and 100 µg/mL) in triplicate. The calibration curve was constructed by plotting the mean peak area against the concentration.

Table 1: Linearity Data for **Goniodiol** Quantification

Parameter	Value
Linear Range	5 - 100 µg/mL
Regression Equation	$y = 45782x - 12345$

| Correlation Coefficient ( $r^2$ ) | 0.9995 |

### Accuracy (Recovery)

Accuracy was evaluated by a recovery study using the standard addition method. A known amount of **Goniodiol** standard was spiked into a pre-analyzed sample at three different concentration levels (80%, 100%, and 120% of the nominal sample concentration).

Table 2: Accuracy (Recovery) of the HPLC Method

Spiked Level	Amount Added (µg/mL)	Amount Found (µg/mL)	Recovery (%)	% RSD (n=3)
80%	40	39.6	99.0	1.12
100%	50	50.8	101.6	0.98

| 120% | 60 | 59.1 | 98.5 | 1.35 |

## Precision

Precision was determined by assessing repeatability (intra-day) and intermediate precision (inter-day). Repeatability was evaluated by analyzing six replicate injections of a 50 µg/mL standard solution on the same day. Intermediate precision was determined by repeating the analysis on three different days.

Table 3: Precision of the HPLC Method for **Goniodiol**

Parameter	Retention Time (min)	Peak Area	% RSD
Repeatability (Intra-day, n=6)	15.42	2285400	0.85

| Intermediate Precision (Inter-day, n=3) | 15.45 | 2291600 | 1.27 |

## Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

- $LOD = 3.3 \times (\sigma / S)$
- $LOQ = 10 \times (\sigma / S)$  (where  $\sigma$  = standard deviation of the y-intercept,  $S$  = slope of the calibration curve)

Table 4: LOD and LOQ for **Goniodiol**

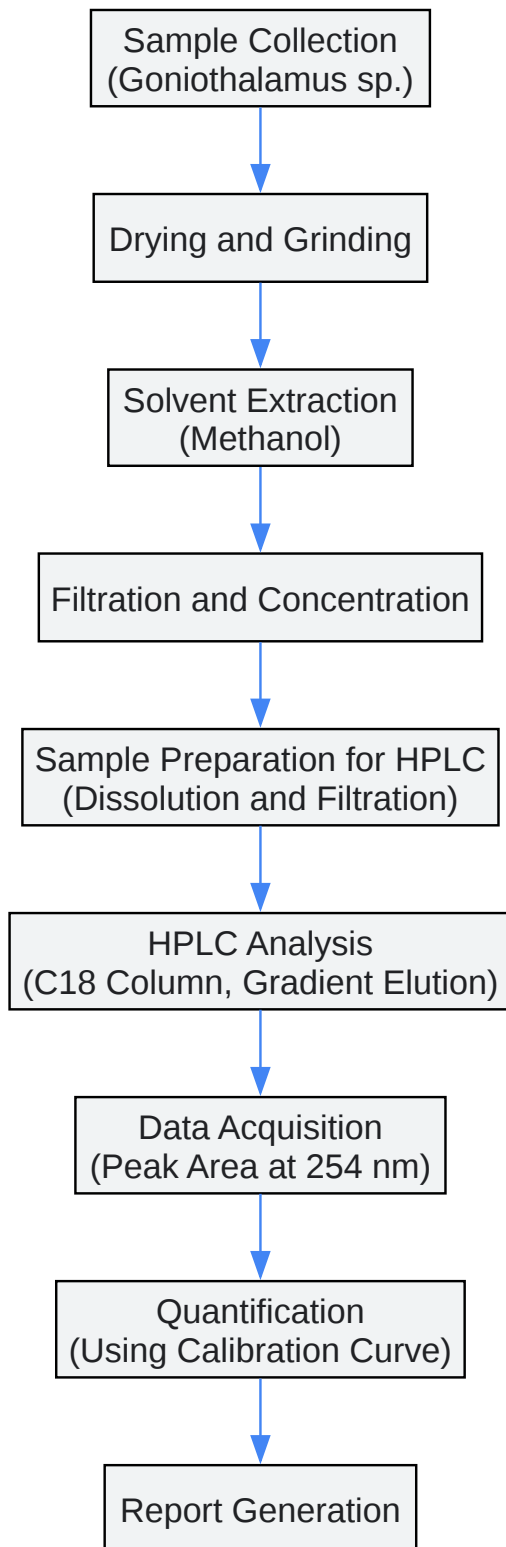
Parameter	Value (µg/mL)
LOD	0.52

| LOQ | 1.58 |

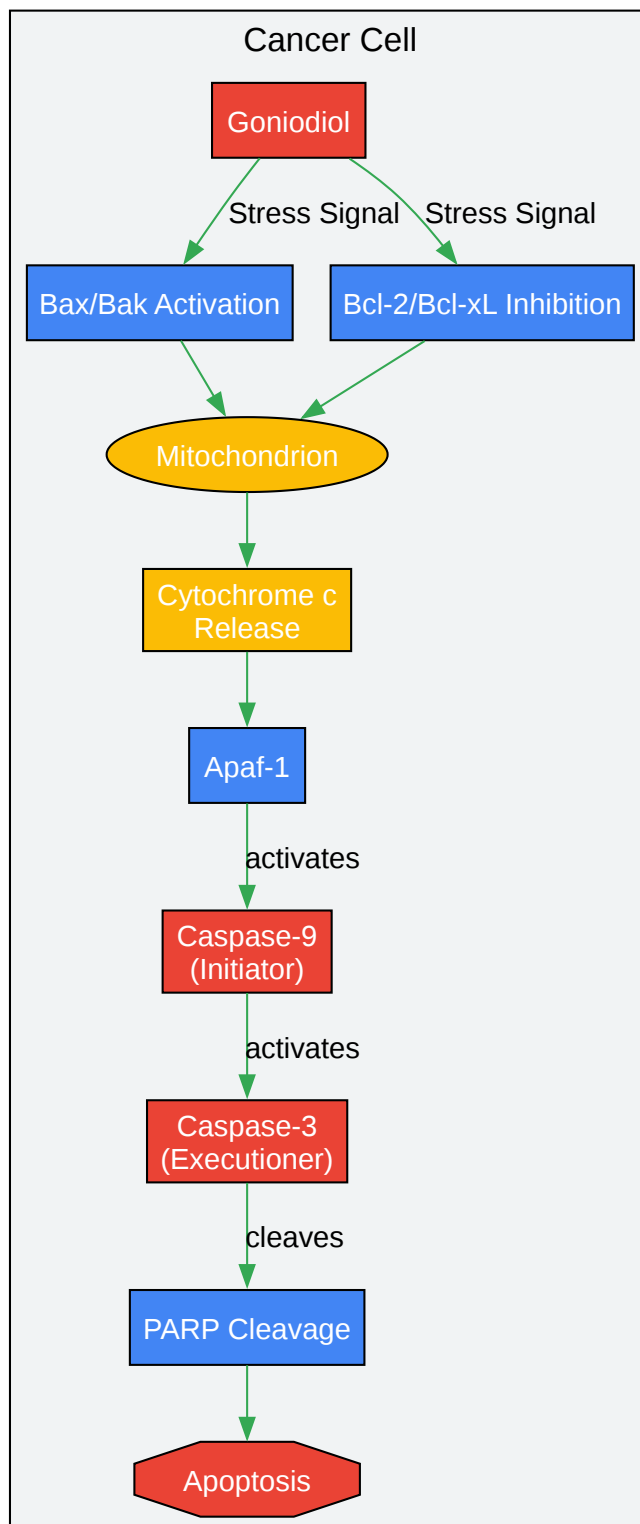
## Experimental Workflow and Signaling Pathways

To provide a comprehensive understanding of the experimental process and the biological context of **Goniodiol**'s activity, the following diagrams illustrate the analytical workflow and the key signaling pathways affected by this compound.

## Experimental Workflow for Goniodiol Quantification

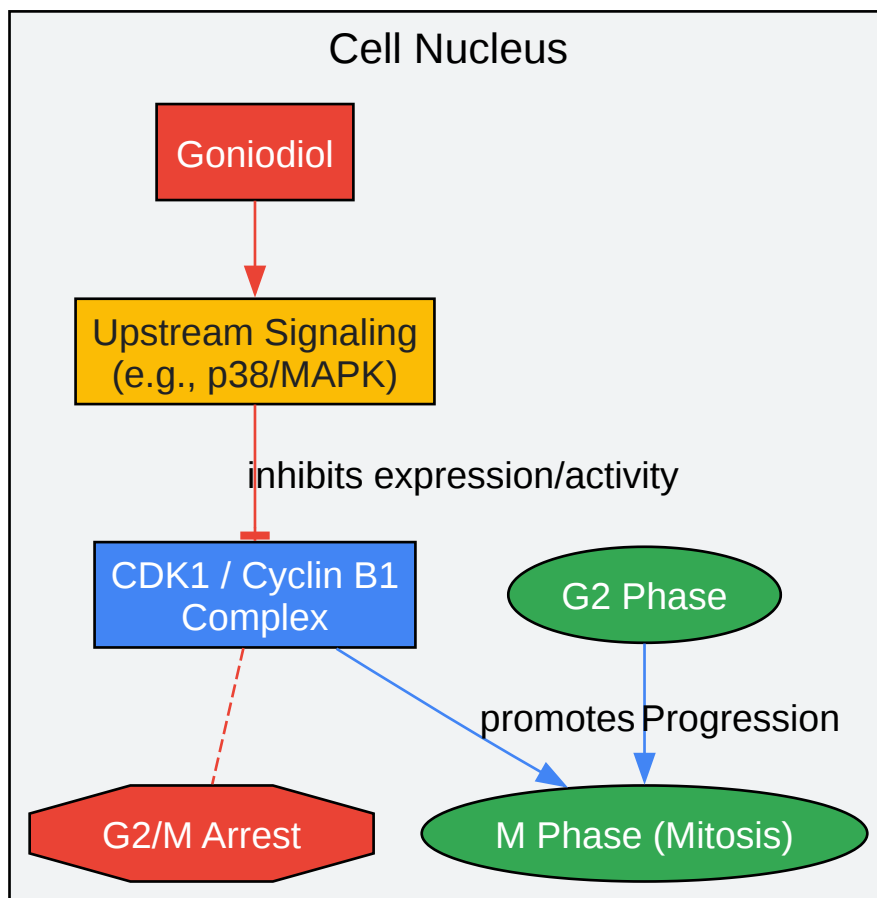


## Proposed Intrinsic Apoptosis Pathway Induced by Goniodiol





## Proposed G2/M Cell Cycle Arrest Pathway by Goniodiol



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